![molecular formula C11H15NO3 B11762083 tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11762083.png)
tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ène-7-carboxylate de tert-butyle: est un composé bicyclique présentant une structure unique qui comprend un groupe ester tert-butyle. Ce composé est intéressant dans divers domaines de la chimie en raison de son squelette bicyclique distinctif et de sa réactivité potentielle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ène-7-carboxylate de tert-butyle implique généralement la réaction d'un précurseur bicyclique approprié avec du chloroformiate de tert-butyle en conditions basiques. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane, avec une base comme la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction .
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les réactifs et les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du squelette bicyclique, conduisant à la formation de divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en alcool.
Substitution: Le groupe ester tert-butyle peut être substitué en conditions acides ou basiques pour former différents esters ou acides.
Réactifs et conditions courantes:
Oxydation: Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction: Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Hydrolyse acide ou basique à l'aide d'acide chlorhydrique ou d'hydroxyde de sodium.
Principaux produits:
Oxydation: Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction: Dérivés alcooliques.
Substitution: Divers esters ou acides carboxyliques en fonction du substituant introduit.
Applications de la recherche scientifique
Chimie: Le composé est utilisé comme brique de base dans la synthèse organique, en particulier dans la construction de structures bicycliques plus complexes .
Biologie et médecine: La recherche sur l'activité biologique de ce composé et de ses dérivés est en cours. Il peut servir de précurseur pour la synthèse de molécules biologiquement actives.
Industrie: Dans le contexte industriel, le composé peut être utilisé dans la synthèse de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ène-7-carboxylate de tert-butyle dépend de son application spécifique. Dans les réactions chimiques, sa réactivité est influencée par la contrainte dans le système bicyclique et la présence du groupe ester tert-butyle, qui peut stabiliser les intermédiaires et les états de transition .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex bicyclic structures .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. It may serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial context, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action for tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic system and the presence of the tert-butyl ester group, which can stabilize intermediates and transition states .
Comparaison Avec Des Composés Similaires
Composés similaires:
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,5S)-6-(aminométhyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparaison:
- Différences structurelles: La présence de différents groupes fonctionnels et de tailles de cycle.
- Réactivité: Varie en fonction des effets électroniques et stériques des substituants.
- Applications: Chaque composé a des applications uniques en fonction de sa structure et de sa réactivité .
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h4-5,7-8H,6H2,1-3H3/t7-,8+/m0/s1 |
Clé InChI |
RGCYRHWJXZMJQH-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H]2CC(=O)[C@H]1C=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CC(=O)C1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



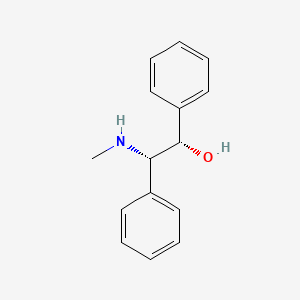
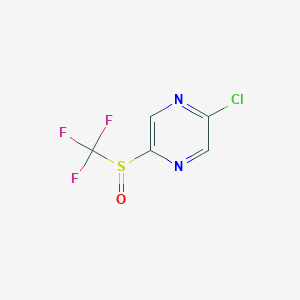
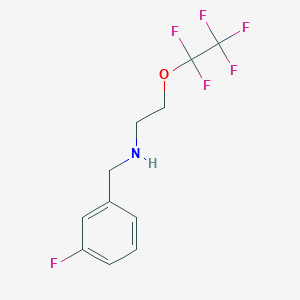
![tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11762026.png)
![6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)
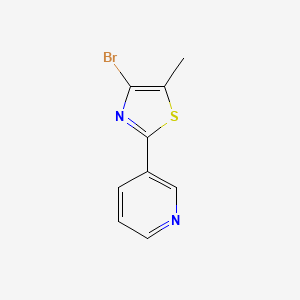
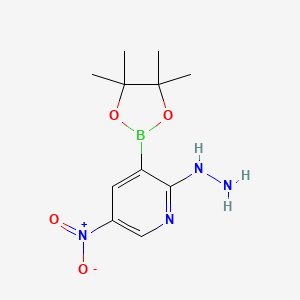
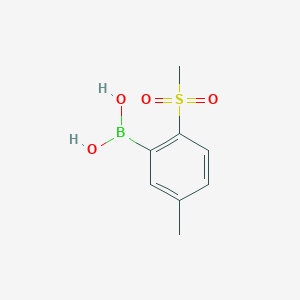

![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)


![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
